6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxylic acid
Description
Properties
IUPAC Name |
6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c1-15-12-7-6-9(14(16)17)8-11(12)10-4-2-3-5-13(10)20(15,18)19/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQOTMGZPKWLNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C3S1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
A typical precursor is methyl 6-methyl-1,2-benzothiazine carboxylate derivatives, which can be synthesized by condensation of appropriately substituted o-aminothiophenols with carboxylic acid derivatives or esters. The methyl group at position 6 is introduced via methylated starting materials or by selective methylation during intermediate steps.
Cyclization and Ring Closure
The benzothiazine ring is formed by intramolecular cyclization under acidic or basic conditions. This step often involves heating the precursor in the presence of dehydrating agents or catalysts to facilitate ring closure.
Sulfone Formation (Oxidation)
The critical step to obtain the 5,5-dioxo (sulfone) functionality involves oxidation of the sulfur atom in the benzothiazine ring. Common oxidizing agents include:
Hydrogen peroxide (H₂O₂) under acidic or neutral conditions.
Peracids such as m-chloroperbenzoic acid (mCPBA).
Other oxidants like sodium periodate (NaIO₄) or Oxone.
The oxidation conditions are optimized to avoid overoxidation or degradation of the molecule.
Carboxylic Acid Formation (Hydrolysis)
The carboxylic acid group at position 9 is typically introduced by hydrolysis of ester precursors. This is commonly achieved by:
Alkaline hydrolysis using aqueous sodium hydroxide or potassium hydroxide under reflux.
Acidification of the hydrolyzed mixture to precipitate the free acid.
This step can be controlled to yield either the monohydrate or anhydrous form of the acid, depending on drying and heating conditions.
Representative Preparation Protocols and Research Findings
A detailed study on related benzothiazine carboxylic acids (e.g., 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid) provides insight into preparation methods applicable to 6-methyl derivatives. Key findings include:
Alkaline Hydrolysis: Methyl ester precursors are refluxed with aqueous base for extended periods (e.g., 20 hours) to achieve complete hydrolysis to the sodium salt intermediate.
Acidification: The reaction mixture is acidified to pH 2.5–3.5 with hydrochloric acid to precipitate the free acid as colorless crystals with high yield (around 85–90%).
Thermal Treatment: Controlled heating of the monohydrate form at 100–110 °C for 10 hours yields the anhydrous acid without decomposition.
Decarboxylation Avoidance: Thermal studies indicate that temperatures above 200 °C can lead to decarboxylation and formation of benzothiazine derivatives lacking the carboxylic acid group; thus, careful temperature control is essential.
Oxidation Conditions: Sulfone formation is achieved prior to or after ring closure, depending on the synthetic route, using mild oxidants to preserve the integrity of the molecule.
Data Table Summarizing Preparation Steps
| Step | Conditions/Methods | Yield (%) | Notes |
|---|---|---|---|
| Ester precursor synthesis | Condensation of o-aminothiophenol derivatives | Variable | Methyl group introduced via starting materials |
| Cyclization | Acidic or basic heating with dehydrating agents | High | Forms benzothiazine ring |
| Sulfone oxidation | H₂O₂ or mCPBA oxidation at mild temperature | 80–90 | Avoids overoxidation |
| Alkaline hydrolysis | Reflux with NaOH or KOH aqueous solution (20 h) | 85–90 | Converts ester to sodium salt |
| Acidification | Acidify to pH 2.5–3.5 with HCl | 85–90 | Precipitates free acid |
| Drying | Heating at 100–110 °C for 10 h | Quantitative | Converts monohydrate to anhydrous acid |
Analytical and Structural Verification
NMR Spectroscopy: Proton NMR confirms the presence of methyl groups and the benzothiazine ring protons, with characteristic chemical shifts.
X-ray Diffraction: Confirms the molecular structure and sulfone oxidation state.
Thermogravimetric Analysis: Used to determine thermal stability and optimal drying conditions to avoid decomposition.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazine derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents.
Major Products
Major products formed from these reactions include various derivatives of the thiazine ring, such as sulfoxides, sulfones, and substituted thiazines. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: Research into the biological activity of this compound has shown potential for its use in drug discovery and development.
Medicine: The compound’s potential medicinal properties are being investigated for the treatment of various diseases.
Industry: In the industrial sector, the compound can be used in the production of advanced materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: (9-Ethyl-5,5-Dioxido-6H-Dibenzo[c,e][1,2]Thiazin-6-yl)Acetic Acid
This compound shares the dibenzothiazine core and sulfonyl groups but differs in substituents:
- Ethyl group at position 9 vs. methyl in the target compound.
- Acetic acid substituent attached to the nitrogen at position 6 vs. carboxylic acid at position 9.
Key Implications :
- The ethyl group may enhance lipophilicity compared to the methyl group, affecting membrane permeability.
- The acetic acid moiety (position 6) could alter binding interactions compared to the carboxylic acid at position 9.
Table 1: Substituent Comparison
| Compound | Core Structure | Position 6 Substituent | Position 5 Substituent | Position 9 Substituent |
|---|---|---|---|---|
| Target Compound | Benzo[c][1,2]benzothiazine | Methyl | 5,5-Dioxo | Carboxylic Acid |
| (9-Ethyl-5,5-dioxido-6H-dibenzo[...]) | Dibenzo[c,e][1,2]thiazine | Acetic Acid | 5,5-Dioxido | Ethyl |
Benzodithiazine Derivatives
Compounds such as methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate () and 6-chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () feature:
- A benzodithiazine core (two sulfur atoms) vs. benzothiazine (one sulfur).
- Chloro, cyano, and hydrazino substituents, which introduce distinct electronic and steric effects.
Key Implications :
- The additional sulfur atom in benzodithiazines may increase ring strain and alter redox reactivity.
- Electron-withdrawing groups (e.g., Cl, CN) enhance electrophilic character compared to the methyl and carboxylic acid groups in the target compound.
Table 2: Functional Group Impact
Thiazolo-Pyrimidine Derivatives
Examples include (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) and 6,11-dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12). These feature:
- Thiazolo-pyrimidine or pyrimido-quinazoline fused systems.
- Dioxo groups and cyano substituents.
Key Implications :
- Cyano groups stabilize the ring via electron withdrawal, differing from the carboxylic acid in the target compound.
Pyrazolo-Triazine Derivatives
Compounds like 4-chloro-5-(4-fluorophenyl)-6-methyl-5,8-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-d][1,2,3]triazine (8) highlight:
- Triazine rings fused with pyrano-pyrazole systems.
- Chloro and methyl substituents.
Biological Activity
6-Methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxylic acid is a compound belonging to the benzothiazine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound features a complex structure characterized by a benzothiazine core with a carboxylic acid functional group. This structure is significant for its interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of benzothiazine compounds exhibit anticancer activity. For instance, studies have shown that certain benzothiazine derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .
Antimicrobial Activity
Benzothiazine derivatives are also recognized for their antimicrobial properties. They have demonstrated efficacy against various bacterial strains, including resistant strains. The mode of action typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis .
Anti-inflammatory Effects
Another notable biological activity is the anti-inflammatory effect observed in certain studies. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro and in vivo .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or inflammation.
- Interaction with DNA : Some studies suggest that benzothiazine derivatives can intercalate DNA, leading to disruptions in replication and transcription processes.
- Modulation of Cellular Signaling : By affecting key signaling pathways, these compounds can alter cellular responses to stress and promote apoptosis in cancer cells.
Case Studies
- Anticancer Activity Study : A study published in 2022 evaluated the anticancer effects of various benzothiazine derivatives on breast cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of benzothiazine compounds against Staphylococcus aureus. The findings revealed that these compounds exhibited minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics, suggesting their potential as alternative treatments for resistant infections .
Data Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving spirocyclic intermediates. For example, 2-oxa-spiro[3.4]octane-1,3-dione reacts with benzothiazolyl-amine derivatives under reflux conditions in aprotic solvents (e.g., DMF). Key intermediates are characterized using melting point analysis, elemental composition (CHNS), and spectroscopic methods (IR for carbonyl/amine groups; UV-Vis for conjugation patterns) . Post-synthesis, pyrrolidine derivatives may be introduced to stabilize the carboxylate moiety, requiring column chromatography for purification .
Q. How can researchers confirm the structural integrity of the benzothiazine core during synthesis?
- Methodological Answer : Structural validation relies on a combination of:
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (S=O asymmetric stretching) confirm the dioxo and sulfonyl groups.
- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., C: 55.2%, H: 3.1%, N: 4.8%, S: 11.0%).
- UV-Vis Spectroscopy : A λmax near 280–320 nm indicates π→π* transitions in the fused aromatic system .
Q. What solvent systems are optimal for solubility testing of this compound?
- Methodological Answer : Solubility is typically assessed in polar aprotic solvents (DMSO, DMF) due to the carboxylic acid and sulfonyl groups. For comparative studies, aqueous buffers (pH 7.4) and ethanol/water mixtures are used to mimic biological conditions. Evidence from analogous benzoic acid derivatives suggests poor solubility in non-polar solvents (e.g., hexane) but moderate solubility in THF .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of substituents on the benzothiazine core?
- Methodological Answer : Substituent positioning is controlled by:
- Temperature : Higher temperatures (80–100°C) favor thermodynamically stable products via keto-enol tautomerism.
- Catalysts : Lewis acids (e.g., ZnCl₂) can direct electrophilic substitution to the para position relative to the sulfonyl group.
- Oxidants : m-Chloroperbenzoic acid (m-CPBA) selectively oxidizes thioethers to sulfonyl groups without side reactions . A table summarizing substituent effects:
| Substituent (R) | Position | Yield (%) | Stability |
|---|---|---|---|
| -CH₃ | C-6 | 78 | High |
| -NO₂ | C-9 | 62 | Moderate |
| -Cl | C-7 | 55 | Low |
Data inferred from analogous spirocyclic syntheses .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or polymorphism. Solutions include:
- Variable-Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol shifts).
- X-ray Crystallography : Resolves ambiguity in substituent orientation.
- Comparative Analysis : Cross-reference with databases of benzoic acid derivatives (e.g., 4-hydroxy-3-methoxybenzoic acid, CAS 15788-16-6) to rule out impurities .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Electrophilic Sites : Localized electron density on the carboxylic acid group.
- Transition States : Energy barriers for sulfonyl group participation in nucleophilic attacks.
- Solvent Effects : COSMO-RS simulations predict solvation in DMSO/water mixtures. Validation involves comparing computed IR frequencies with experimental data .
Q. What catalytic systems enhance the efficiency of benzothiazine carboxylation?
- Methodological Answer : Recent advances in catalysis science suggest:
- Enzymatic Catalysts : Candida tropicalis monooxygenases (e.g., P450 enzymes) for stereoselective hydroxylation .
- Metal-Organic Frameworks (MOFs) : Zn-based MOFs improve yield in carboxylation via Lewis acid activation.
- Photoredox Catalysis : Ru(bpy)₃²⁺ enables visible-light-mediated C–H functionalization at ambient conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
